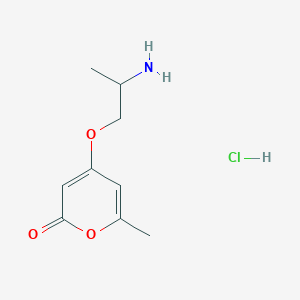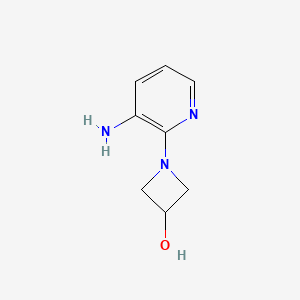
1-(3-Aminopyridin-2-yl)azetidin-3-ol
Descripción general
Descripción
“1-(3-Aminopyridin-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H11N3O. It has a molecular weight of 165.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an azetidine ring attached to a pyridine ring via a nitrogen atom. The azetidine ring carries a hydroxyl group, and the pyridine ring carries an amino group .Aplicaciones Científicas De Investigación
Neuroprotective Properties
1-(3-Aminopyridin-2-yl)azetidin-3-ol, referenced in studies through compounds such as T-817MA, has shown promise in neuroprotection. It has been demonstrated to inhibit oxidative stress and nitric oxide-induced neurotoxicity and acts as a neurotrophic factor. In a study by Kawasaki et al. (2008), T-817MA was shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice, suggesting its potential in treating neurodegenerative disorders related to oxidative stress, such as Parkinson's disease (Kawasaki et al., 2008).
Cognitive Impairment and Schizophrenia
T-817MA has also been studied for its potential in ameliorating cognitive impairments associated with schizophrenia. Uehara et al. (2012) found that T-817MA could reverse sensorimotor gating deficits and the loss of parvalbumin-positive GABAergic neurons in rats exposed to MK-801, a model for schizophrenia, indicating a novel therapeutic approach for cognitive deficits in such conditions (Uehara et al., 2012).
Inner Ear Barotrauma Protection
The compound has also been investigated for its ability to protect against inner ear barotrauma. Maekawa et al. (2011) demonstrated that T-817MA could reduce auditory threshold shifts and outer hair cell loss in guinea pigs subjected to rapidly intense pressure change, highlighting its antioxidative activity and potential in mitigating cochlear damage (Maekawa et al., 2011).
Propiedades
IUPAC Name |
1-(3-aminopyridin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYGOXOVAPEUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


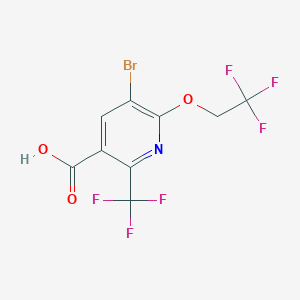
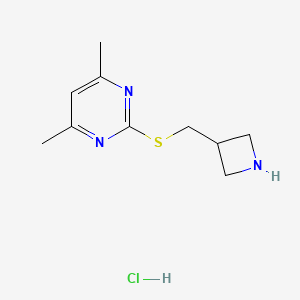
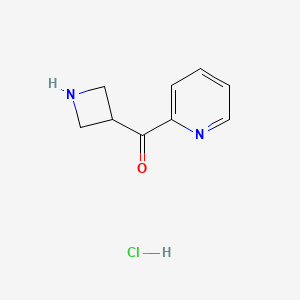
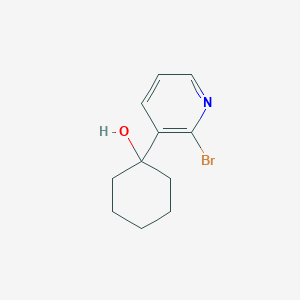


![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

